molecular formula C14H27N3O3 B1447029 tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 1353893-25-0

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No. B1447029
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-HBNTYKKESA-N
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Description

“tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is a chemical compound with the CAS Number: 929693-30-1 . It has a molecular weight of 286.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14 (2,3)20-13 (19)15-10-8-9 (6-7-11 (10)17)12 (18)16 (4)5/h9-11,17H,6-8H2,1-5H3, (H,15,19)/t9-,10+,11+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Stereoisomer Preparation

  • Stereoselective Synthesis of Isomers : Xin Wang et al. (2017) developed a stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. The process involved controlled stereochemistry at specific centers, demonstrating the compound's versatility in creating diverse molecular structures Wang, Ma, Reddy, & Hu, 2017.

Intermediate in Synthesis of Biologically Active Compounds

  • Role as a Key Intermediate : Bingbing Zhao et al. (2017) identified tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate as a crucial intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). The research highlights the compound's importance in pharmaceutical synthesis Zhao, Guo, Lan, & Xu, 2017.

Enantioselective Synthesis in Drug Development

  • Use in Enantioselective Synthesis : A study by C. Campbell et al. (2009) describes the efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This research underlines the compound's significance in the development of specific drug molecules Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009.

Preparation for Specific Enantiomers

  • Kinetic Resolution for Enantiomer Synthesis : Stephen G Davies et al. (2003) conducted a study on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, facilitating the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research indicates the compound's utility in achieving specific stereochemical configurations Davies, Díez, El Hammouni, Garner, Garrido, Long, Morrison, Smith, Sweet, & Withey, 2003.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, and P362 .

properties

IUPAC Name

tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Citations

For This Compound
1
Citations
X Wang, M Ma, AGK Reddy, W Hu - Tetrahedron, 2017 - Elsevier
An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate 1 starting from simple 3-…
Number of citations: 12 www.sciencedirect.com

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